8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C17H12ClNO2. This compound is notable for its unique structure, which includes a chloro group at the 8th position and a 2-methylphenyl group at the 2nd position of the quinoline ring. It has a molecular weight of 297.74 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with similar targets.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the potential inhibitory activity of quinoline derivatives on alkaline phosphatases , it can be inferred that this compound may affect pathways involving these enzymes.
Result of Action
Based on the potential inhibitory activity of quinoline derivatives on alkaline phosphatases , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-methylphenylamine with 8-chloroquinoline-4-carboxylic acid under acidic conditions. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) in a solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenyl)-4-quinolinecarboxylic acid: Lacks the chloro group at the 8th position.
8-Chloroquinoline-4-carboxylic acid: Lacks the 2-methylphenyl group.
Quinoline-4-carboxylic acid: Lacks both the chloro and methylphenyl groups.
Uniqueness
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the chloro and methylphenyl groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-2-3-6-11(10)15-9-13(17(20)21)12-7-4-8-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFJURJTLDVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397308 | |
Record name | 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-81-2 | |
Record name | 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.